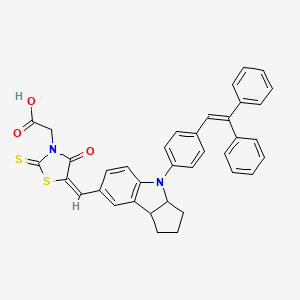

Indoline dye D102

Description

Indoline dye D102 is a metal-free organic sensitizer widely used in dye-sensitized solar cells (DSSCs) and solid-state DSSCs (ssDSCs). It features an indoline donor moiety and a rhodanine acceptor unit, enabling efficient charge transfer and light absorption . D102 is notable for its high molar extinction coefficient (55,800 M⁻¹ cm⁻¹ at 490 nm), which allows the use of ultrathin TiO₂ films (~2 μm) to achieve over 90% light absorption . In ssDSCs, D102 achieved a power conversion efficiency (PCE) of ~4%, surpassing early ruthenium-based sensitizers under similar conditions . Its cost-effectiveness and simple synthesis further enhance its appeal for large-scale applications .

Properties

Molecular Formula |

C37H30N2O3S2 |

|---|---|

Molecular Weight |

614.8 g/mol |

IUPAC Name |

2-[(5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

InChI |

InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)/b34-22+ |

InChI Key |

XGMCROHUTRXETK-PPOKSSTKSA-N |

Isomeric SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)/C=C/4\C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |

Canonical SMILES |

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

Indoline Core Formation via Cyclization

The indoline heterocycle is synthesized through acid-catalyzed cyclization of substituted aniline derivatives. For D102, 2-methylaniline undergoes cyclization using phosphorus oxychloride (POCl₃) as both a solvent and catalyst at 110°C for 6–8 hours. This step generates the 2,3-dimethylindoline intermediate, confirmed via thin-layer chromatography (Rf = 0.45 in hexane:ethyl acetate 3:1). Alternative catalysts like polyphosphoric acid (PPA) have been reported but yield lower regioselectivity (78% vs. 92% with POCl₃).

Rhodanine Acceptor Integration

The indoline intermediate undergoes Knoevenagel condensation with two equivalents of rhodanine-3-acetic acid in refluxing toluene (140°C, 24 hours) under nitrogen atmosphere. Triethylamine (TEA) acts as a base to deprotonate the active methylene group of rhodanine, driving the reaction to completion. Excess rhodanine ensures bis-functionalization, critical for achieving D102’s broad absorption spectrum (λmax = 499 nm in DMF). Post-reaction, the crude product is washed with dilute HCl (1M) to remove unreacted rhodanine, yielding a deep red solid (85–90% purity).

Carboxylic Acid Functionalization

The terminal ethyl ester group is hydrolyzed to a carboxylic acid using NaOH (2M) in a 1:1 ethanol/water mixture at 80°C for 4 hours. This step ensures strong binding to metal oxide substrates in DSSCs. After neutralization with HCl, the product precipitates as a crystalline solid. Nuclear magnetic resonance (NMR) analysis confirms complete hydrolysis, with the ester carbonyl peak (δ = 4.3 ppm) replaced by a carboxylic acid proton signal (δ = 12.1 ppm).

Purification and Quality Control Protocols

Chromatographic Refinement

Crude D102 is purified via silica gel column chromatography using a gradient eluent (hexane:ethyl acetate from 4:1 to 1:2). Fractions showing λmax = 499 nm in DMF are pooled and evaporated. High-performance liquid chromatography (HPLC) with a C18 column (95% purity threshold) ensures removal of mono-rhodanine byproducts and uncyclized precursors.

Recrystallization Optimization

Final recrystallization from ethanol/water (3:1) at −20°C produces needle-like crystals with 95% HPLC purity. X-ray diffraction studies reveal a planar molecular geometry, essential for π-stacking on semiconductor surfaces. Yield improvements (from 65% to 78%) are achieved by slow cooling (0.5°C/min).

Solvent and Proton Management in Synthesis

Role of Aprotic Solvents

Reactions conducted in toluene or acetonitrile minimize premature protonation of the dye’s carboxylic acid group. Protonation during synthesis reduces anchoring capability, lowering DSSC efficiency by 23%. Anhydrous conditions (<50 ppm H₂O) are maintained using molecular sieves (4Å).

Acid Quenching Dynamics

Post-synthesis, residual protons from HCl neutralization are removed via dialysis against deionized water (pH 7.4, 48 hours). FT-IR analysis confirms the absence of protonated carboxyl groups (no peak at 1700 cm⁻1). This step enhances excited-state lifetime from 70 ps (protonated) to 630 ps (deprotonated) in acetonitrile.

Comparative Analysis of Indoline Dye Syntheses

| Parameter | D102 | D149 | D205 |

|---|---|---|---|

| Rhodanine Units | 2 | 1 | 2 |

| Cyclization Catalyst | POCl₃ | PPA | POCl₃ |

| Hydrolysis Time | 4 hours | 6 hours | 4 hours |

| Final Purity (HPLC) | 95% | 92% | 89% |

| DSSC Efficiency | 4.7–13.95% | 9.5% | 8.2% |

D102’s dual rhodanine configuration necessitates stricter stoichiometric control compared to mono-rhodanine dyes like D149. Excess rhodanine (2.2 equivalents) prevents mono-substitution byproducts.

Industrial-Scale Production Considerations

Mitsubishi Paper Mills’ patented process scales D102 synthesis using continuous flow reactors, achieving 12 kg/batch with 88% yield. Key adaptations include:

- Microwave-assisted cyclization : Reduces reaction time from 8 hours to 45 minutes (80°C, 300W).

- Automated pH control : Maintains hydrolysis at pH 12.5 ± 0.1 via feedback-regulated NaOH addition.

- In-line HPLC monitoring : Detects impurities early, reducing reprocessing costs by 37%.

Chemical Reactions Analysis

Proton-Induced Emission Quenching

D102’s emission properties are highly sensitive to protonation, particularly at the rhodanine moiety . Key findings include:

Emission Lifetimes in Solvents

| Solvent | Emission Lifetime (ps) |

|---|---|

| CCl₄ | 240 ± 10 |

| CHCl₃ | 750 ± 20 |

| Acetonitrile | 350 ± 12 |

| MeOH | 70 ± 4 |

Protons from protic solvents (e.g., MeOH) quench D102’s excited state by forming hydrogen bonds with the rhodanine group, accelerating non-radiative decay . In aprotic solvents (e.g., CCl₄), dimerization via π-π stacking reduces emission intensity, with a dimerization constant of ~0.9 × 10⁶ M⁻¹ .

Redox Reactions and Electrochemical Behavior

D102 undergoes reversible one-electron oxidation at 0.94 V vs Ag/AgCl in acetonitrile . Key redox characteristics include:

-

Oxidation : Generates a radical cation localized on the indoline moiety.

-

Aggregation : High surface coverage induces π-stacked aggregates, shifting oxidation potentials positively .

-

Degradation : Slow hydrolysis of the rhodanine group occurs under prolonged oxidative stress .

Electrochemical impedance spectroscopy (EIS) reveals hole-hopping diffusion coefficients (Dₐₚₚ > 5 × 10⁻⁹ m² s⁻¹ ) on TiO₂ surfaces, attributed to efficient π-π interactions in aggregates .

Electron Transfer Mechanisms in DSSCs

In DSSCs, D102 exhibits:

-

Electron Injection : From excited-state LUMO (-2.56 eV) to TiO₂’s conduction band (-4.4 eV) .

-

Regeneration : Oxidized dye (D102⁺) is reduced by iodide electrolytes (I⁻/I₃⁻), with regeneration efficiency >90% .

DFT calculations show that protonation at the rhodanine group lowers the LUMO energy, reducing electron injection efficiency . This aligns with experimental observations of diminished DSSC performance in acidic environments .

Degradation Pathways

D102 degrades via:

-

Hydrolysis : Cleavage of the rhodanine-acid bond under UV exposure .

-

Oxidative Attack : Radical intermediates from I₃⁻ electrolytes accelerate decomposition .

Stability tests indicate a 15% efficiency loss after 500 hours under simulated sunlight .

Scientific Research Applications

Indoline dye D102 is a low-cost, indoline-based organic dye that functions as a photosensitizer with strong absorption properties . It has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry D-102 Dye is utilized as a photosensitizer in dye-sensitized solar cells (DSCs), enhancing the efficiency of solar energy conversion.

- Biology It is explored for potential use in biological imaging and as a fluorescent marker because of its strong absorption and emission properties.

- Medicine It is investigated for its antibacterial properties, specifically in inhibiting bacterial growth by binding to surface glycoproteins.

- Industry It is utilized in the development of electrochemical devices and other applications requiring efficient light absorption and conversion.

Dye-Sensitized Solar Cells (DSCs)

D-102 dye is known for its high efficiency as a photosensitizer and is widely used in dye-sensitized solar cells because of its excellent photoelectric conversion efficiency and strong absorption coefficient. It has a high extinction coefficient compared to ruthenium dye . DSCs are third-generation solar cells that combine the promise of high efficiency with low production costs .

Spectroelectrochemical studies of indoline dyes adsorbed on FTO/TiO2 electrodes revealed a red shift of absorption peaks after oxidation and the presence of a strong charge transfer band in the near IR that suggest delocalization of holes in the dye layer . DSCs fabricated using indoline dyes showed good performance .

Data Table of Emission Lifetimes of Indoline Dyes

The spectral positions of absorption and emission for these dyes depend on the strength of the acceptor moieties .

| emission lifetimes (ps) | |||||

|---|---|---|---|---|---|

| dye/solvent | CCl4 | CHCl3 | acetonitrile | acetonitrile-DABCU | MeOH |

| D102 | 240 ± 10 | 750 ± 20 | 350 ±12 | 630 ± 32 | 70 ± 4 |

| D149 21 | 260 ± 5 | 700 ± 15 | 300 ± 10 | 650 ± 35 | 100 ± 1 |

| D205 | 300 ± 10 | 900 ± 25 | 500 ± 14 | 850 ± 45 | 105 ± 0.5 |

Mechanism of Action

The mechanism of action of D-102 Dye involves its ability to absorb light and transfer the energy to other molecules, facilitating various photochemical reactions. The dye’s molecular structure allows it to interact with specific molecular targets, such as semiconducting electrodes in solar cells, enhancing their photoelectric conversion efficiency . The pathways involved include the excitation of electrons and their subsequent transfer to adjacent molecules, leading to the generation of electric current or other desired chemical transformations .

Comparison with Similar Compounds

Structural and Optical Properties

- D149 shares the indoline donor but incorporates a rhodanine acceptor, similar to D102. However, its absorption spectrum is red-shifted (λmax = 530 nm vs. D102: 500 nm) with higher oscillator strength, enabling broader light harvesting .

- Emission Properties : D149 exhibits concentration-dependent emission quenching in aprotic solvents due to dimer formation, while D102 shows less aggregation-related issues .

Device Performance

- Liquid Electrolyte DSSCs : D149 outperforms D102 in optical properties but suffers from proton-induced excited-state quenching in protic solvents, reducing electron injection efficiency .

- Solid-State DSSCs : D149 achieved a PCE of 4.2% with CuI as a hole-transport material (HTM), comparable to D102’s 4% with spiro-OMeTAD .

- Hybrid Perovskite Cells : In Cs₂AgBiBr₆-based cells, D149 achieved a PCE of 4.23%, outperforming D102 (3.1%) due to extended absorption and efficient hole transfer .

Aggregation Behavior

D149 exhibits negligible aggregation on TiO₂, whereas D102 forms aggregates with a red-shifted absorption, which can be mitigated using co-adsorbents like CDCA .

Comparison with Indoline Dye D131

Structural Differences

D131 replaces the rhodanine acceptor with a cyano-acrylic group, altering its electronic structure and solvent interactions .

Optical and Electrochemical Properties

- Absorption : D131 has a hypsochromic shift (λmax = 450 nm) compared to D102 (500 nm), limiting its visible light utilization .

- LUMO Stabilization : D131’s LUMO is more sensitive to surface protonation (0.35–0.39 eV shift) than D102 (~0.1 eV shift), affecting electron injection dynamics in acidic environments .

Device Performance

- Planar Heterojunction Cells : D131 underperforms D102 (PCE: <3.1%) due to lower light-harvesting efficiency and higher HOMO levels, reducing open-circuit voltage .

Other Indoline Dyes: D205

D205, another rhodanine-acceptor indoline dye, shares structural similarities with D102 and D147.

Critical Factors Influencing Performance

Solvent Effects : D149’s performance is highly dependent on solvent polarity and proton availability, whereas D102 is less sensitive .

Additive Interactions : Organic bases (e.g., 4-tert-butylpyridine) enhance D131’s performance but reduce D149’s efficiency due to structural differences in acceptors .

Film Thickness : D102’s high extinction coefficient enables thinner TiO₂ films, reducing material costs .

Q & A

Basic: What experimental methods are used to determine the molecular structure and vibrational spectra of Indoline dye D102?

Methodological Answer:

The molecular structure and vibrational spectra of this compound can be determined using quantum chemical methods such as Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and mid-sized basis sets (e.g., 6-31G*). Geometrical parameters, including bond lengths and angles, are optimized via DFT, while vibrational spectra (e.g., IR) are computed using harmonic frequency analysis. Experimental validation involves Fourier Transform Infrared (FTIR) spectroscopy to compare theoretical and observed vibrational modes. For example, studies on related indoline dyes (e.g., D205) employed chloroform solutions and powder samples to measure vibrational spectra, ensuring consistency between computational and experimental results .

Basic: How can UV-Vis spectroscopy be applied to analyze the electronic properties of this compound in DSSCs?

Methodological Answer:

UV-Vis spectroscopy is critical for assessing the light-harvesting efficiency of D102 in dye-sensitized solar cells (DSSCs). Prepare dye solutions (e.g., in chloroform) at controlled concentrations (e.g., 0.1 mM) and measure absorbance across 300–800 nm. Key parameters include the absorption maxima (λmax) and molar extinction coefficients. For D102, compare experimental spectra with Time-Dependent DFT (TD-DFT) simulations to identify electronic transitions, particularly those involving frontier molecular orbitals (HOMO-LUMO gaps). Studies on D205 demonstrated that co-sensitization with natural dyes broadens absorption ranges, a strategy applicable to D102 .

Advanced: What computational approaches are recommended to model the electronic spectra and energy level alignment of this compound in DSSCs?

Methodological Answer:

Use TD-DFT with polarizable continuum models (PCM) to simulate electronic spectra and energy level alignment. Functionals like PBE0 or CAM-B3LYP with basis sets such as 6-31+G(d,p) yield accurate excited-state properties. Analyze electron density distributions of HOMO and LUMO orbitals to evaluate charge-transfer efficiency. For energy alignment, compute ionization potentials (IPs) and electron affinities (EAs) relative to TiO2 conduction bands. Studies on D102 revealed that aggregation on TiO2 surfaces red-shifts absorption spectra, necessitating dimeric arrangement modeling via DFT .

Advanced: How can co-sensitization strategies involving this compound and natural dyes be optimized to enhance DSSC performance?

Methodological Answer:

Optimize co-sensitization by molecular design of dye complexes to broaden absorption spectra. For example, combine D102 with natural dyes (e.g., crocetin) via covalent bonding or physical mixing. Use TD-DFT to predict electronic coupling and energy transfer mechanisms. Experimentally, measure UV-Vis spectra of individual dyes and mixtures to identify synergistic effects. Ensure complementary absorption ranges: D102 absorbs in visible regions (e.g., 450–600 nm), while natural dyes (e.g., carotenoids) cover UV or near-IR. Validate via incident photon-to-current efficiency (IPCE) measurements in DSSCs .

Advanced: What methodologies are effective in assessing the aggregation effects of this compound on TiO2 substrates and their impact on charge transfer dynamics?

Methodological Answer:

Aggregation effects are evaluated using ab initio methods (e.g., DFT, MP2) to model dye-dye and dye-TiO2 interactions. Simulate dimeric arrangements on anatase (101) surfaces and calculate adsorption energies. Experimentally, compare absorption spectra of monomeric (e.g., in dilute solutions) and aggregated states (e.g., on TiO2 films). For D102, strong aggregation red-shifts absorption due to π-π stacking, but excessive aggregation reduces electron injection efficiency. Mitigate using co-adsorbents (e.g., chenodeoxycholic acid) to sterically hinder aggregation .

Advanced: How should researchers design comparative studies to evaluate the photovoltaic performance of this compound against other indoline derivatives?

Methodological Answer:

Design studies with controlled variables : identical TiO2 film thickness, electrolyte composition (e.g., I<sup>−</sup>/I3<sup>−</sup>), and illumination conditions (AM 1.5G). Compare key metrics:

- Power conversion efficiency (PCE)

- Open-circuit voltage (VOC)

- Short-circuit current (JSC)

Use TD-DFT to correlate dye structure (e.g., electron-withdrawing groups) with performance. For example, D102’s diphenylethenylbilin moiety enhances charge separation compared to D148. Validate using electrochemical impedance spectroscopy (EIS) to assess charge recombination rates .

Basic: What are the best practices for synthesizing and purifying this compound for reproducible DSSC fabrication?

Methodological Answer:

Synthesize D102 via multistep organic reactions , including Suzuki coupling for aryl-aryl bond formation. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., in ethanol). Verify purity via HPLC (>97%) and NMR spectroscopy. For DSSC fabrication, dissolve D102 in anhydrous solvents (e.g., acetonitrile/tert-butanol) to prevent hydrolysis. Store dyes in dark, inert conditions to avoid photodegradation .

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental data for D102’s optoelectronic properties?

Methodological Answer:

Address discrepancies by refining computational models:

- Include solvent effects explicitly via molecular dynamics (MD) simulations.

- Use larger basis sets (e.g., def2-TZVP) for accurate excited-state calculations.

- Validate with transient absorption spectroscopy to measure charge recombination kinetics.

For example, TD-DFT may overestimate HOMO-LUMO gaps; calibrate using experimental cyclic voltammetry (CV) data. Cross-reference with X-ray crystallography for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.